BenchChemオンラインストアへようこそ!

3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Bruton's Tyrosine Kinase Covalent irreversible inhibition Cys481 targeting

Procure this unique 3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine to access a [1,2,3]triazolo[1,5-a] scaffold distinct from the [1,2,4]triazolo[1,5-c] CGS 15943 chemotype. Vendor documentation describes it as a covalent irreversible BTK inhibitor targeting Cys481, providing sustained target engagement. The 3‑bromophenyl handle permits late‑stage Pd‑catalyzed diversification (Suzuki, Buchwald, Sonogashira), which is unavailable with non‑halogenated analogs. For rigorous SAR, order alongside the 3‑(4‑chlorophenyl), 3‑(3‑methylphenyl), and N‑(3‑methylbutyl) matched molecular pairs to isolate electronic, steric, and side‑chain geometry effects. MW 410.3 g/mol; estimated logP ~4.2‑4.5; 5 HBA; 1 HBD; tPSA ~60‑70 Ų — suitable for peripherally restricted kinase inhibitor programs.

Molecular Formula C20H20BrN5
Molecular Weight 410.319
CAS No. 866870-56-6
Cat. No. B2469426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine
CAS866870-56-6
Molecular FormulaC20H20BrN5
Molecular Weight410.319
Structural Identifiers
SMILESCCCCCNC1=NC2=C(N=NN2C3=CC=CC=C31)C4=CC(=CC=C4)Br
InChIInChI=1S/C20H20BrN5/c1-2-3-6-12-22-19-16-10-4-5-11-17(16)26-20(23-19)18(24-25-26)14-8-7-9-15(21)13-14/h4-5,7-11,13H,2-3,6,12H2,1H3,(H,22,23)
InChIKeyAUPQBFQQXCWAFS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(3-Bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 866870-56-6): Structural Identity and Core Pharmacophore for Procurement Decisions


3-(3-Bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (CAS 866870-56-6; molecular formula C20H20BrN5; molecular weight 410.3 g/mol) is a synthetic heterocyclic compound belonging to the triazoloquinazoline family, a privileged scaffold with documented pharmacological significance across adenosine receptor antagonism, kinase inhibition, anti-inflammatory, and anticancer applications [1]. The compound features a [1,2,3]triazolo[1,5-a]quinazoline core substituted with a 3-bromophenyl group at position 3 and an N-pentyl amino group at position 5. This specific substitution pattern is structurally distinct from the well-characterized adenosine antagonist CGS 15943 (a [1,2,4]triazolo[1,5-c]quinazolin-5-amine) and from 3-phenylsulfonyl-substituted analogs developed as 5-HT6 receptor antagonists [2]. The compound has been described in vendor documentation as a covalent irreversible inhibitor of Bruton's Tyrosine Kinase (BTK), targeting Cys481 in the ATP-binding pocket, though primary peer-reviewed pharmacological characterization remains unpublished as of the search date .

Why 3-(3-Bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Cannot Be Replaced by Generic Triazoloquinazoline Analogs for Target-Specific BTK Inhibition


Triazoloquinazolines exhibit highly divergent pharmacological profiles depending on subtle variations in ring fusion geometry, substitution pattern, and side-chain identity. The [1,2,3]triazolo[1,5-a]quinazoline isomer is pharmacologically distinct from the [1,2,4]triazolo[1,5-c]quinazoline isomer found in the adenosine antagonist CGS 15943 [1]. Within the [1,2,3]triazolo[1,5-a] series, the nature of the 3-position substituent determines target selectivity: 3-phenylsulfonyl derivatives act as 5-HT6 antagonists (Ki < 10 nM for the most active members, with >100-fold selectivity over other serotonin receptors), while 3-aryl-substituted analogs bearing a 5-amino side chain have been reported to engage kinase targets [2]. The specific combination of a 3-(3-bromophenyl) group and an N-pentyl amine at position 5 creates a unique pharmacophore that vendor sources describe as conferring covalent BTK inhibition via Cys481 engagement — a mechanism shared with clinically validated BTK inhibitors such as ibrutinib, but with a distinct triazoloquinazoline core that may address selectivity or resistance liabilities associated with other chemotypes . The N-pentyl chain length and linear geometry differentiate this compound from branched-chain analogs (e.g., N-(3-methylbutyl) derivative, CAS 866870-80-6), which may exhibit altered lipophilicity, target residence time, and pharmacokinetic behavior .

Quantitative Differentiation Evidence for CAS 866870-56-6: Comparator-Based Analysis for Procurement Decision-Making


BTK Covalent Irreversible Binding Mechanism vs. Reversible Triazoloquinazoline Adenosine Antagonists

Vendor product documentation reports that CAS 866870-56-6 binds covalently and irreversibly to Cys481 in the BTK active site, a mechanism analogous to the clinically approved BTK inhibitor ibrutinib . This covalent mechanism is absent in well-characterized triazoloquinazoline adenosine receptor antagonists such as CGS 15943, which bind reversibly to the orthosteric adenosine binding pocket (Ki = 3.5, 4.2, 16, and 51 nM at human A1, A2A, A2B, and A3 receptors, respectively) and show no significant BTK engagement [1]. The presence of the N-pentyl-5-amino substituent in CAS 866870-56-6, replacing the 5-amino group found in CGS 15943, is consistent with the structural requirements for occupancy of the BTK solvent-accessible pocket adjacent to Cys481. The covalent mechanism confers prolonged target residence time that is independent of free drug concentration, a property not achievable with reversible triazoloquinazoline analogs.

Bruton's Tyrosine Kinase Covalent irreversible inhibition Cys481 targeting

N-Pentyl Side Chain Lipophilicity and Target Engagement Potential vs. Shorter-Chain and Branched Analogs

The N-pentyl substituent at position 5 of CAS 866870-56-6 (five-carbon linear alkyl chain) confers calculated logP approximately 1.0-1.5 units higher than the des-pentyl (NH2) analog found in CGS 15943, and approximately 0.5 units higher than the N-butyl analog (CAS not specified) . Within the covalent BTK inhibitor pharmacophore, the solvent-accessible pocket (SAP) adjacent to Cys481 accommodates lipophilic N-linked groups; SAR studies on quinazoline/quinoline-based covalent BTK inhibitors demonstrate that optimal SAP occupancy correlates with both biochemical potency and cellular permeability [1]. The linear N-pentyl chain of CAS 866870-56-6 contrasts with the branched N-(3-methylbutyl) isomer (CAS 866870-80-6), which has identical molecular formula (C20H20BrN5) and molecular weight (410.3 g/mol) but may exhibit altered binding kinetics or metabolic stability due to steric effects on cytochrome P450-mediated oxidation . Direct comparative BTK inhibition data between the N-pentyl and N-(3-methylbutyl) analogs have not been identified in public literature as of the search date.

Lipophilicity Structure-activity relationship Solvent-accessible pocket occupancy

3-Bromophenyl Substituent Electronic Effects vs. 3-Chlorophenyl and 3-Methylphenyl Analogs in the Triazoloquinazoline Scaffold

The 3-bromophenyl substituent at position 3 of the triazoloquinazoline core introduces specific electronic and steric properties that differentiate CAS 866870-56-6 from closely related analogs. The bromine atom (van der Waals radius ~1.85 Å; Hammett σ_m = +0.39) is larger and more polarizable than chlorine (vdW radius ~1.75 Å; σ_m = +0.37) and substantially different from methyl (σ_m = -0.07) [1]. In the context of kinase inhibitor design, bromine at the meta position of a phenyl ring can participate in halogen bonding with backbone carbonyl oxygens in the kinase hinge region or with the gatekeeper residue, contributing 0.5-1.5 kcal/mol to binding free energy [2]. Vendor inventories list directly comparable analogs: 3-(4-chlorophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (4-chloro isomer) and 3-(3-methylphenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine (3-methyl analog), enabling procurement of matched molecular pairs for SAR studies. The bromine atom also provides a synthetic handle for further derivatization via cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), which is not available with the methyl analog . Direct comparative BTK IC50 data for the bromophenyl vs. chlorophenyl vs. methylphenyl series have not been identified in peer-reviewed literature.

Halogen bonding Electronic effects π-π stacking SAR

Triazoloquinazoline Scaffold Kinase Inhibition Potential vs. Quinazoline and Quinoline-Based BTK Inhibitors

The [1,2,3]triazolo[1,5-a]quinazoline scaffold of CAS 866870-56-6 represents a scaffold-hop from the well-established quinazoline and quinoline cores used in BTK inhibitor development [1]. Quinazoline-based irreversible BTK inhibitors (e.g., from BeiGene patent EA028756B1) and quinoline-based series have demonstrated potent BTK inhibition (IC50 < 10 nM) with varying selectivity profiles over EGFR and other kinases [2]. The triazole ring fusion introduces an additional nitrogen atom into the heterocyclic core, altering the hydrogen-bonding pattern with the kinase hinge region (typically Met477 and Glu475 in BTK) and potentially shifting kinase selectivity [3]. Triazoloquinazolines have demonstrated activity across multiple kinase targets including VEGFR-2, EGFR, and BTK, suggesting that proper substitution can achieve potent kinase engagement; however, the selectivity profile of the specific 3-(3-bromophenyl)-N-pentyl substitution pattern has not been disclosed in public kinase profiling panels [4]. This scaffold differentiated from simpler quinazoline BTK inhibitors by providing additional vectors for selectivity optimization through the triazole ring, which may be leveraged for accessing sub-pockets not available to monocyclic quinazoline-based inhibitors.

Kinase selectivity Scaffold hopping ATP-binding pocket Hinge binding

Recommended Research Application Scenarios for 3-(3-Bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine Based on Available Evidence


Matched Molecular Pair SAR Studies with 3-Aryl and N-Alkyl Triazoloquinazoline Analogs

CAS 866870-56-6 is most appropriately deployed as part of a matched molecular pair (MMP) analysis alongside its closest commercially available analogs: 3-(4-chlorophenyl)-N-pentyl (halogen swap), 3-(3-methylphenyl)-N-pentyl (electronic isostere), and 3-(3-bromophenyl)-N-(3-methylbutyl) (side-chain isomer, CAS 866870-80-6) derivatives of the [1,2,3]triazolo[1,5-a]quinazoline scaffold. This MMP set enables quantitative dissection of the 3-bromophenyl electronic/steric contribution and the N-pentyl linear geometry contribution to biochemical activity, consistent with the class-level SAR inference described in Section 3 . Procurement of all four analogs from a single vendor ensures batch-to-batch consistency in purity specifications (typically ≥95% by HPLC) and enables parallel biochemical profiling to generate the comparative BTK IC50, kinome selectivity, and cellular permeability data that are currently absent from the public domain.

Covalent BTK Probe Validation with Kinase Selectivity Counter-Screening

If vendor claims of covalent irreversible BTK inhibition via Cys481 are experimentally confirmed, CAS 866870-56-6 could serve as a chemical probe for BTK-dependent signaling in B-cell receptor pathways, analogous to the established tool compound CGI-1746 (reversible BTK inhibitor, IC50 = 1.9 nM) but with a covalent mechanism that provides sustained target engagement . Essential validation experiments include: (a) biochemical BTK IC50 determination with washout protocol to confirm irreversible kinetics; (b) Cys481→Ser mutant BTK assay to confirm on-target covalent modification; (c) kinome-wide selectivity profiling (e.g., DiscoverX KINOMEscan at 1 μM) to assess off-target kinase engagement; and (d) cellular BTK autophosphorylation assay (e.g., pBTK Y223 in Ramos B cells) to confirm target engagement in a disease-relevant context. Until these data are generated, the compound should be considered an unvalidated research tool rather than a qualified chemical probe [1].

Synthetic Intermediate for Diversification via Cross-Coupling Chemistry

The 3-bromophenyl substituent provides a versatile synthetic handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira), enabling late-stage diversification of the triazoloquinazoline scaffold without altering the core pharmacophore . This synthetic utility is not available with the 3-methylphenyl or unsubstituted phenyl analogs, making CAS 866870-56-6 the preferred procurement choice for medicinal chemistry programs requiring scaffold derivatization. The compound can serve as a key intermediate for generating focused libraries of 3-aryl-substituted triazoloquinazolines, with the N-pentyl-5-amino group retained as a constant element for target engagement. This application leverages the structural features identified in Section 3 without depending on unvalidated BTK potency claims.

Physicochemical Property Benchmarking for CNS vs. Peripheral Exposure Modeling

The molecular properties of CAS 866870-56-6 (MW 410.3 g/mol, calculated logP ~4.2-4.5, 5 hydrogen bond acceptors, 1 hydrogen bond donor, topological polar surface area estimated ~60-70 Ų) place it near the upper boundary of CNS drug-like chemical space but within the favorable range for peripherally restricted kinase inhibitors . When procured alongside the N-(3-methylbutyl) isomer (CAS 866870-80-6, identical formula and MW), the matched pair enables direct experimental comparison of how linear versus branched alkyl chain geometry affects measured logD, plasma protein binding, microsomal stability, and P-glycoprotein efflux ratio — all critical parameters for determining CNS penetration potential [1]. This application provides actionable procurement value by enabling data generation that addresses a fundamental question in triazoloquinazoline lead optimization.

Quote Request

Request a Quote for 3-(3-bromophenyl)-N-pentyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.